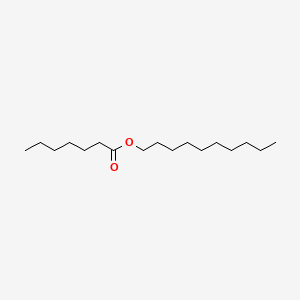
1,2-Diamidinobenzene
Overview
Description
1,2-Diamidinobenzene, also known as ortho-phenylenediamine, is an organic compound with the formula C6H8N2. This aromatic diamine is an important precursor to many heterocyclic compounds. It is a white solid, although samples can appear darker due to oxidation by air .
Preparation Methods
1,2-Diamidinobenzene can be synthesized through several methods:
High Pressure Acid Hydrolysis: This method involves the acid hydrolysis of benzimidazolone in an aqueous medium at elevated temperatures and pressures.
Catalytic Reduction: Another common method is the catalytic reduction of 2-nitroaniline.
Chemical Reactions Analysis
1,2-Diamidinobenzene undergoes various chemical reactions:
Oxidation: It can be oxidized to form reactive o-quinone diimine, which further reacts to form 2,3-diaminophenazine.
Condensation: It condenses with ketones and aldehydes to produce valuable products such as benzimidazoles.
Cyclization: It can undergo oxidative cyclization to form phenazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium persulfate and reducing agents like zinc powder. Major products formed from these reactions include 2,3-diaminophenazine and benzimidazoles .
Scientific Research Applications
1,2-Diamidinobenzene has extensive applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, dyes, and pigments.
Biology: It is used in the preparation of photosensitive materials and as a reagent in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceuticals and pesticides.
Industry: It is used in the production of polymers such as polyamides and polyurethanes.
Mechanism of Action
The mechanism of action of 1,2-diamidinobenzene involves its oxidation to form reactive intermediates like o-quinone diimine. This intermediate can further react to form compounds like 2,3-diaminophenazine, which can participate in various biochemical pathways . The molecular targets and pathways involved in these reactions include enzyme-catalyzed oxidation reactions .
Comparison with Similar Compounds
1,2-Diamidinobenzene is similar to other phenylenediamine isomers such as:
1,3-Phenylenediamine (meta-phenylenediamine): This compound has the amino groups in the meta position and is used in the production of dyes and polymers.
1,4-Phenylenediamine (para-phenylenediamine): This isomer has the amino groups in the para position and is widely used in hair dyes and as a polymerization inhibitor.
This compound is unique due to its ortho configuration, which allows it to form specific heterocyclic compounds and participate in unique chemical reactions .
Properties
IUPAC Name |
benzene-1,2-dicarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCQHMXUGVADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404011 | |
| Record name | 1,2-DIAMIDINOBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210051-59-5 | |
| Record name | 1,2-DIAMIDINOBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-(Phenylmethyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1622817.png)









